molecular formula C9H15NO B062675 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde CAS No. 170810-86-3

2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde

Cat. No.: B062675
CAS No.: 170810-86-3
M. Wt: 153.22 g/mol
InChI Key: RRYCUZQBGRXPAO-UHFFFAOYSA-N
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Description

3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole: is a heterocyclic organic compound characterized by a pyrrole ring substituted with a formyl group at the 3-position and four methyl groups at the 2, 2, 5, and 5 positions. This compound is notable for its stability and unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, particularly at the 3-position, due to the electron-donating effect of the methyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole.

    Reduction: 3-hydroxymethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in coordination chemistry for the development of novel catalysts.

Biology and Medicine:

    Biological Probes: Utilized in the design of fluorescent probes for biological imaging and diagnostics.

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry:

    Material Science: Employed in the synthesis of polymers and advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. Additionally, the compound’s unique electronic structure allows it to participate in redox reactions, influencing cellular signaling pathways.

Comparison with Similar Compounds

Uniqueness:

    Stability: 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole is more stable under various conditions compared to its analogs.

    Reactivity: The presence of the formyl group enhances its reactivity, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

170810-86-3

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2,2,5,5-tetramethyl-1H-pyrrole-3-carbaldehyde

InChI

InChI=1S/C9H15NO/c1-8(2)5-7(6-11)9(3,4)10-8/h5-6,10H,1-4H3

InChI Key

RRYCUZQBGRXPAO-UHFFFAOYSA-N

SMILES

CC1(C=C(C(N1)(C)C)C=O)C

Canonical SMILES

CC1(C=C(C(N1)(C)C)C=O)C

Synonyms

1H-Pyrrole-3-carboxaldehyde, 2,5-dihydro-2,2,5,5-tetramethyl- (9CI)

Origin of Product

United States

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